molecular formula C18H17NO4 B15141296 DL-Alanine-2-D1-N-fmoc

DL-Alanine-2-D1-N-fmoc

Cat. No.: B15141296
M. Wt: 312.3 g/mol
InChI Key: QWXZOFZKSQXPDC-WORMITQPSA-N
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Description

DL-Alanine-2-N-fmoc-d1 is a deuterium-labeled derivative of DL-Alanine, where the hydrogen atom at the second position is replaced with deuterium. The compound is modified with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. This modification makes DL-Alanine-2-N-fmoc-d1 a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Alanine-2-N-fmoc-d1 typically involves the incorporation of deuterium into DL-Alanine followed by the attachment of the Fmoc group. The process begins with the deuteration of DL-Alanine, which can be achieved through various methods such as catalytic exchange or chemical reduction. Once the deuterium is incorporated, the Fmoc group is introduced using Fmoc chloride in the presence of a base like sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of DL-Alanine-2-N-fmoc-d1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The final product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

DL-Alanine-2-N-fmoc-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include peptides and peptide derivatives, which are used in various biological and chemical studies .

Scientific Research Applications

DL-Alanine-2-N-fmoc-d1 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of DL-Alanine-2-N-fmoc-d1 primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is synthesized, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions. This protection-deprotection strategy is crucial for the efficient synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Alanine-2-N-fmoc-d1 is unique due to the presence of the deuterium label, which makes it particularly useful in studies involving isotopic labeling. This allows for the tracking of metabolic pathways and the study of pharmacokinetics and pharmacodynamics in drug development .

Properties

Molecular Formula

C18H17NO4

Molecular Weight

312.3 g/mol

IUPAC Name

2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/i11D

InChI Key

QWXZOFZKSQXPDC-WORMITQPSA-N

Isomeric SMILES

[2H]C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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